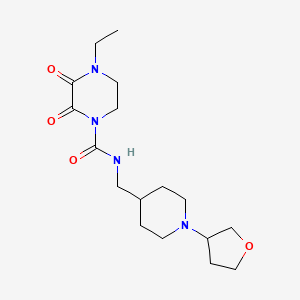

4-ethyl-2,3-dioxo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)piperazine-1-carboxamide

Description

This compound is a piperazine-1-carboxamide derivative featuring a 2,3-dioxopiperazine core substituted with an ethyl group at the 4-position and a tetrahydrofuran-3-yl-piperidinylmethyl moiety at the carboxamide nitrogen. Its structural complexity arises from the integration of a piperidine ring linked to a tetrahydrofuran (THF) group, which may enhance conformational rigidity and influence pharmacokinetic properties such as solubility and bioavailability.

Properties

IUPAC Name |

4-ethyl-2,3-dioxo-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O4/c1-2-19-8-9-21(16(23)15(19)22)17(24)18-11-13-3-6-20(7-4-13)14-5-10-25-12-14/h13-14H,2-12H2,1H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOGAKWBZDYLFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC2CCN(CC2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethyl-2,3-dioxo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound is notable for its potential therapeutic applications due to its biological activity, particularly in the context of drug resistance and enzyme inhibition.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its effects on various biological systems, including enzyme inhibition and interaction with cellular pathways.

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor of specific kinases and efflux pumps, which are critical in mediating multidrug resistance (MDR) in cancer cells. The interaction with these proteins can potentially reverse drug resistance, making it an interesting candidate for further development in oncology.

Case Study 1: Inhibition of Kinases

A study published in Molecules examined the interaction of similar piperazine derivatives with cyclin-dependent kinases (CDKs). The findings suggested that modifications to the piperazine structure could enhance binding affinity and selectivity towards CDK6, which is crucial for cell cycle regulation. The study highlighted that derivatives similar to this compound could exhibit significant inhibitory activity against these kinases, thus providing a pathway for developing targeted cancer therapies .

Case Study 2: Multidrug Resistance Reversal

Another investigation focused on the role of piperazine derivatives in reversing MDR by inhibiting ABC transporters. The study demonstrated that compounds with structural similarities to this compound effectively inhibited P-glycoprotein (ABCB1), leading to increased sensitivity of cancer cells to chemotherapeutic agents .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of 2,3-dioxopiperazine , tetrahydrofuran-piperidine hybrid , and carboxamide linker . Below is a systematic comparison with related molecules:

Structural Analogues with Piperazine/Piperidine Cores

Functional Group Impact

- Carboxamide Linker : The carboxamide group in the target compound and analogues (e.g., ) is critical for hydrogen bonding with biological targets. Removal of the carbonyl (e.g., in amine-linked analogues) reduces receptor affinity by >100-fold, as seen in dopamine D3 receptor ligands .

- Tetrahydrofuran-Piperidine Hybrid : The THF-piperidine moiety introduces steric and conformational constraints absent in simpler aryl-substituted analogues (e.g., ). This may improve metabolic stability compared to compounds with flexible alkyl chains.

Pharmacokinetic and Physicochemical Properties

- Solubility : The THF group may improve aqueous solubility compared to purely lipophilic substituents (e.g., 4-chlorophenyl in ).

- Bioavailability : Conformational rigidity from the THF-piperidine system could reduce first-pass metabolism relative to flexible analogues like ethylpiperazine-carboxamides .

- Selectivity : Analogues with carboxamide linkers exhibit higher receptor selectivity (e.g., D3R vs. D2R in ), suggesting the target compound may similarly benefit from its carboxamide design.

Q & A

Q. What advanced spectroscopic methods can resolve stereochemical ambiguities in the tetrahydrofuran-piperidine subunit?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with heptane/ethanol mobile phases to separate enantiomers .

- VCD (Vibrational Circular Dichroism) : Compare experimental spectra with DFT-simulated VCD to assign absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.